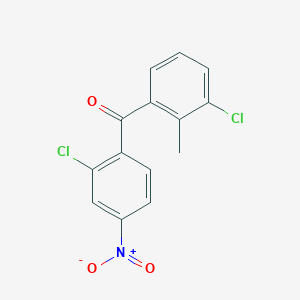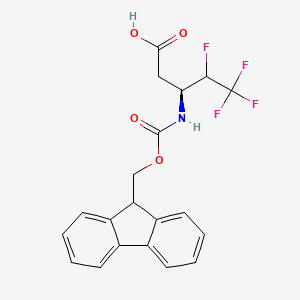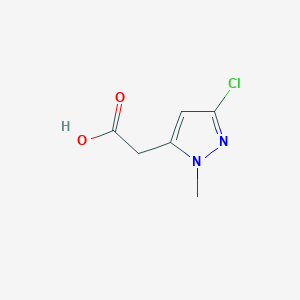![molecular formula C18H15BrF2N2OS2 B12835884 (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a bromodifluoromethyl group, and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Bromodifluoromethyl Group: This step involves the bromodifluoromethylation of an appropriate intermediate, often using bromodifluoromethylating agents such as bromodifluoromethyl sulfone.
Formation of the Oxazolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amino alcohol under basic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazolidine ring or other functional groups.
Substitution: The bromodifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: New derivatives with substituted bromodifluoromethyl groups.
科学的研究の応用
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity.
Disrupting Cellular Processes: The bromodifluoromethyl group may interfere with cellular processes, leading to cytotoxic effects.
Modulating Signal Transduction Pathways: The oxazolidine ring can modulate signal transduction pathways, affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(chlorodifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(iododifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(difluoromethyl)oxazolidine
Uniqueness
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C18H15BrF2N2OS2 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
(4S)-2-(1,3-benzothiazol-2-ylsulfanyl)-4-benzyl-2-[bromo(difluoro)methyl]-1,3-oxazolidine |
InChI |
InChI=1S/C18H15BrF2N2OS2/c19-17(20,21)18(26-16-22-14-8-4-5-9-15(14)25-16)23-13(11-24-18)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2/t13-,18?/m0/s1 |
InChIキー |
NERYWKAVJBZQKD-FVRDMJKUSA-N |
異性体SMILES |
C1[C@@H](NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
正規SMILES |
C1C(NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)





![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)


![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
